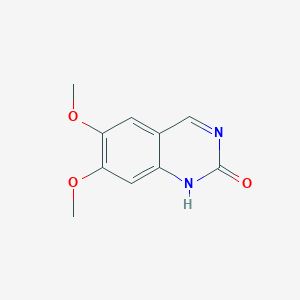
2(1H)-喹唑啉酮,6,7-二甲氧基-
描述
“2(1H)-Quinazolinone, 6,7-dimethoxy-” is a chemical compound that has been used in various scientific studies . It is also known as 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarbonyl chloride and DMEQ-COCl . It is used for HPLC derivatization .
Synthesis Analysis
The synthesis of “2(1H)-Quinazolinone, 6,7-dimethoxy-” involves several steps. In one study, two series of novel thirty, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . Another study reported the synthesis of novel 6,7-dimethoxy-4-anilinoquinolines .
Molecular Structure Analysis
The molecular structure of “2(1H)-Quinazolinone, 6,7-dimethoxy-” is complex. It has an empirical formula of C12H11ClN2O4 . The molecular weight is 282.68 . More detailed information about its molecular structure can be found in the referenced sources .
Chemical Reactions Analysis
The chemical reactions involving “2(1H)-Quinazolinone, 6,7-dimethoxy-” are complex and varied. One study reported the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides .
科学研究应用
合成技术和化学性质:
- 6,7-二甲氧基喹唑啉酮是合成各种生物碱和具有生物活性的物质的关键构件。它已使用多种方法合成,包括使用多磷酸 (PPA) 和 1-(3,4-二甲氧基苯基)-尿素 (Ivanov, 2006)。
- 一项研究描述了取代的 4-烷基-2(1H)-喹唑啉酮的合成和强心活性,其中涉及喹唑啉核的 4 位修饰 (Bandurco 等人,1987)。
生物和药理特性:
- 喹唑啉酮因其抗氧化和细胞毒活性而受到探索。合成了新型的 2,3-二取代-2,3-二氢-喹唑啉-4(1H)-酮衍生的席夫碱,并对其抗氧化活性和对人肝细胞癌细胞的细胞毒性进行了表征 (Hricovíniová 等人,2018)。
在抗疟疾研究中的应用:
- 喹唑啉,包括 6,7-二甲氧基喹唑啉-2,4-二胺,已对其抗疟疾活性进行了评估。通过构效关系研究确定了一种有效的抗疟疾药物先导 (Mizukawa 等人,2021)。
在抗癌研究中的应用:
- 已经进行了喹唑啉酮的合成和抗肿瘤活性评估。一项研究合成了新型的 3-苄基-4(3H)喹唑啉酮类似物,评估了它们的体外抗肿瘤活性和进行了分子对接研究 (Al-Suwaidan 等人,2016)。
治疗神经退行性疾病的潜力:
- 合成了新型的 6,7-二甲氧基喹唑啉-4(3H)-酮衍生物,以研究其脑保护特性,特别是对于阿尔茨海默病和脑缺血等神经退行性疾病 (Chiriapkin 等人,2022)。
属性
IUPAC Name |
6,7-dimethoxy-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-10(13)12-7(6)4-9(8)15-2/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSTKZVDCZBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinazolinone, 6,7-dimethoxy- | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2413685.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413686.png)
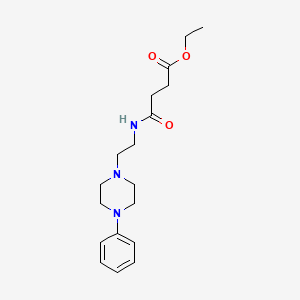
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2413689.png)
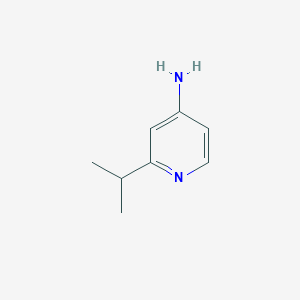
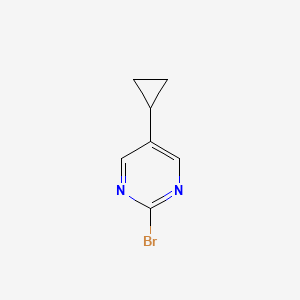

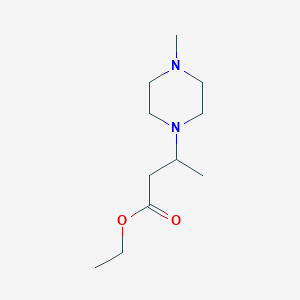
![Ethyl 3-(2-chloro-6-fluorophenyl)-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]propanoate](/img/structure/B2413698.png)
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/no-structure.png)
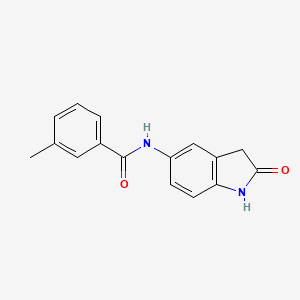

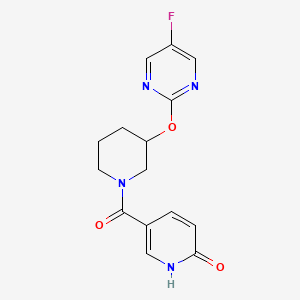
![N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2413705.png)